molecular formula C24H31N3O7 B12796527 Lysergide tartrate CAS No. 113-41-7

Lysergide tartrate

Cat. No.: B12796527
CAS No.: 113-41-7
M. Wt: 473.5 g/mol
InChI Key: HQMPRARIZOUKRO-AJLBZGGQSA-N
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Description

Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semi-synthetic compound derived from lysergic acid, which is found in the ergot fungus. It is known for its potent psychoactive properties and has been extensively studied for its effects on human consciousness and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysergic acid diethylamide bitartrate typically begins with lysergic acid, which is obtained from the ergot fungus. The key step involves the reaction of lysergic acid with diethylamine in the presence of activating reagents such as phosphoryl chloride or peptide coupling reagents. This reaction forms lysergic acid diethylamide, which is then converted to its bitartrate salt form by reacting with tartaric acid.

Industrial Production Methods

Industrial production of lysergic acid diethylamide bitartrate follows similar synthetic routes but on a larger scale. The process involves the fermentation of the ergot fungus to produce lysergic acid, followed by chemical synthesis steps to form lysergic acid diethylamide and its subsequent conversion to the bitartrate salt. The production process requires stringent control of reaction conditions and purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of lysergic acid diethylamide, each with distinct chemical and pharmacological properties.

Scientific Research Applications

Lysergic acid diethylamide bitartrate has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound for studying the structure-activity relationships of ergoline derivatives.

    Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Lysergic acid diethylamide bitartrate exerts its effects primarily through its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex psychoactive effects.

Comparison with Similar Compounds

Lysergic acid diethylamide bitartrate is unique among its analogs due to its high potency and specific receptor binding profile. Similar compounds include:

    1cP-AL-LAD: An analog with modifications at the N1 and N6 positions.

    1cP-MIPLA: An analog with modifications at the N1 and N18 positions.

    1V-LSD: An analog with a pentanoyl group at the N1 position.

    LSZ: A compound with a dimethylazetidide group.

These analogs differ in their chemical structure and pharmacological effects, highlighting the uniqueness of lysergic acid diethylamide bitartrate in terms of its potency and receptor interactions.

Properties

CAS No.

113-41-7

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1

InChI Key

HQMPRARIZOUKRO-AJLBZGGQSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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